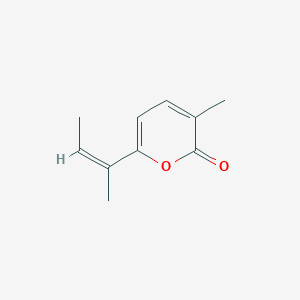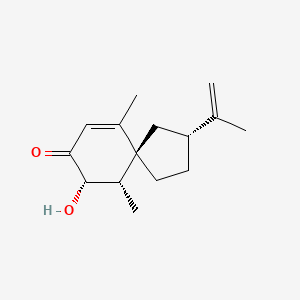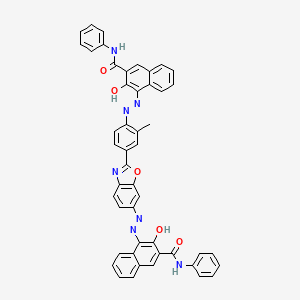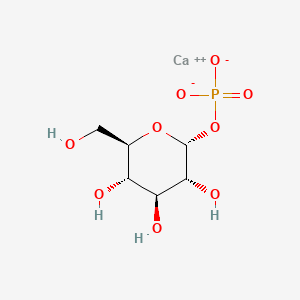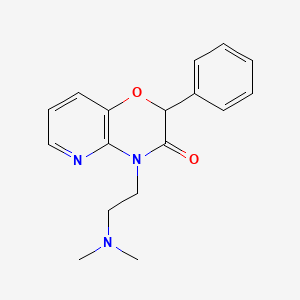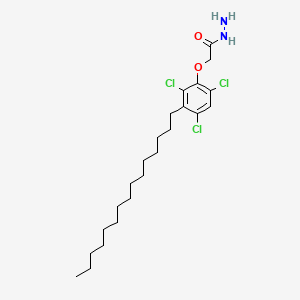
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H37Cl3N2O2 and a molecular weight of 479.9111 . This compound is known for its unique structure, which includes a hydrazide functional group attached to a trichlorinated phenoxy acetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2,4,6-trichloro-3-pentadecylphenol with chloroacetic acid to form the corresponding phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine to yield the final hydrazide product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trichlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azide or nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trichlorinated phenoxy group can interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-: This compound lacks the hydrazide group and has different chemical properties and applications.
Propanoic acid, 2-(2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the hydrazide and trichlorinated phenoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
117554-45-7 |
|---|---|
Molecular Formula |
C23H37Cl3N2O2 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H37Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)30-17-21(29)28-27/h16H,2-15,17,27H2,1H3,(H,28,29) |
InChI Key |
QDNKQIJEXGFAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



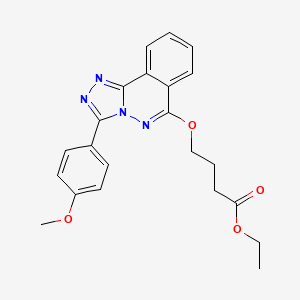
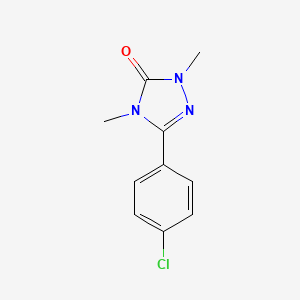

![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)
